Ethylene-d4-diamine
Overview
Description
Synthesis Analysis
The synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a novel mono-protected C-deuterated ethylenediamine synthon, presents a high-yield process originating from ethylene oxide-d4 with a combined yield ranging from 68-76%. Additionally, a synthesis pathway from 1,2-dibromoethane-d4 to ethylenediamine-C-d4 in two steps has been reported, showcasing a range of 61-65% yield (Yang, Hong, & Bonnesen, 2012).
Molecular Structure Analysis
Research on ethylene and its deuterated forms, ethylene-d4, has contributed significantly to understanding their molecular structure. Photoelectron spectra and far-ultraviolet absorption spectra analyses have identified vibrational modes and ionization potentials, providing detailed insights into the electronic structure of these molecules (Branton et al., 1970); (Wilkinson & Mulliken, 1955).
Chemical Reactions and Properties
Ethylene-d4 undergoes various chemical reactions, including cross-linking with diamine monomers to prepare composite graphene oxide-framework membranes, and pressure-induced polymerization resulting in polyethylene formation. These reactions highlight ethylene-d4's versatility in synthesizing materials with diverse chemical and physical properties (Hung et al., 2014); (Chelazzi et al., 2005).
Physical Properties Analysis
The study of solid phases of deuterated ethylene (C2D4) using neutron diffraction revealed the bcc structure of the high-pressure phase II and confirmed the orientationally ordered arrangement of the normal solid phase I. These findings provide crucial information on the structural properties of ethylene-d4 under different conditions (Press & Eckert, 1976).
Chemical Properties Analysis
Investigations into the chemical properties of ethylene-d4 and related compounds have elucidated their behavior in various reactions, including the synthesis and characterization of cross-linked quaternized poly(styrene-b-(ethylene-co-butylene)-b-styrene) for anion exchange membranes. These studies showcase the chemical versatility and potential applications of ethylene-d4 in creating functional materials (Dai et al., 2016).
Scientific Research Applications
Electrophoretic Separation : Ethylene diamine improves the capillary zone electrophoretic separation of basic proteins in uncoated fused-silica capillaries, with separation efficiency significantly influenced by the concentration and applied voltage (Song, Ou, & Yu, 1993).
Diverse Applications : Ethyleneamines, including ethylene diamine, have varied applications due to their unique combination of reactivity, basicity, and surface activity. These applications encompass fungicides, lubricant additives, epoxy curing agents, polyamide resins, paper resins, and chelates (Sridhar & Carter, 2001).
Polymerization Catalysis : In ethylene polymerization, group-4 diamide complexes show significant trends towards various metals, indicating the efficiency of ethylene diamine in catalysis (Deng et al., 1998).
Synthesis of Ethylene-Diamine Synthons : High-yield synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a novel mono-protected C-deuterated ethylenediamine synthon, has been developed (Yang, Hong, & Bonnesen, 2012).
Cytotoxicity in Laboratory Analyses : The use of EDTA (a derivative of ethylene diamine) may cause cytotoxicity in human breast milk samples during laboratory analyses, impacting the study of human breast-milk composition (Ogundele, 1999).
Graphene Oxide Framework Membranes : Cross-linking graphene oxide with diamine monomers creates composite graphene oxide-framework membranes, enhancing ethanol-water mixture separation by pervaporation (Hung et al., 2014).
Graphene Oxide/Polymer Nanocomposite Films : Diamine functionalized graphene oxide can be used as a surfactant to create electrically conducting graphene oxide/polymer nanocomposite films (Maslekar et al., 2020).
Ultrasensitive Detection of Tumor Biomarkers : EDTA's peroxidase-like activity, combined with gold nanorods, enables ultrasensitive detection of tumor biomarkers and circulating tumor cells (Huang et al., 2017).
Safety And Hazards
Ethylene-d4-diamine is flammable and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene-d4-diamine | |
CAS RN |
37164-19-5 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37164-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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